Cas no 183496-95-9 (Benzenamine, N-cyclopentyl-4-methoxy-)

Benzenamine, N-cyclopentyl-4-methoxy-, is a substituted aniline derivative featuring a cyclopentyl and methoxy functional group. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The cyclopentyl moiety enhances lipophilicity, while the methoxy group can influence electronic properties, making it useful in fine-tuning reactivity or binding interactions. Its well-defined structure allows for precise modifications in multi-step syntheses. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to maintain stability.
Benzenamine, N-cyclopentyl-4-methoxy- structure
183496-95-9 structure
Product Name:Benzenamine, N-cyclopentyl-4-methoxy-
CAS No:183496-95-9
MF:C12H17NO
MW:191.269483327866
CID:1377497
PubChem ID:12168335
Update Time:2025-06-14

Benzenamine, N-cyclopentyl-4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-cyclopentyl-4-methoxy-
    • SCHEMBL3108892
    • EN300-165205
    • TXALVHRUJIDPML-UHFFFAOYSA-N
    • Cyclopentyl-(4-methoxy-phenyl)-amine
    • AKOS000241362
    • N-Cyclopentyl-4-methoxyaniline
    • 183496-95-9
    • CS-0302857
    • N-cyclopentyl-p-anisidine
    • Inchi: 1S/C12H17NO/c1-14-12-8-6-11(7-9-12)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3
    • InChI Key: TXALVHRUJIDPML-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC1CCCC1

Computed Properties

  • Exact Mass: 191.13111
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

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Additional information on Benzenamine, N-cyclopentyl-4-methoxy-

Recent Advances in the Study of Benzenamine, N-cyclopentyl-4-methoxy- (CAS: 183496-95-9): A Comprehensive Research Brief

Benzenamine, N-cyclopentyl-4-methoxy- (CAS: 183496-95-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest studies involving this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's unique structural features, including the cyclopentyl and methoxy substituents, make it a promising candidate for further investigation in various therapeutic areas.

Recent studies have explored the synthesis and optimization of Benzenamine, N-cyclopentyl-4-methoxy-, with a particular emphasis on improving yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These efforts have laid the groundwork for subsequent biological evaluations, which have revealed intriguing pharmacological properties.

One of the most notable findings in recent research is the compound's potential as a modulator of specific biological pathways. Preliminary in vitro studies have demonstrated that Benzenamine, N-cyclopentyl-4-methoxy- exhibits selective binding affinity for certain receptor targets, suggesting its utility in the development of targeted therapies. For instance, research has indicated its interaction with G-protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets for pharmaceutical intervention.

In addition to its receptor-binding properties, Benzenamine, N-cyclopentyl-4-methoxy- has shown promise in preclinical models of disease. Studies in animal models have reported its efficacy in modulating inflammatory responses and oxidative stress, two key factors in the pathogenesis of numerous chronic conditions. These findings highlight the compound's potential as a lead molecule for the development of novel anti-inflammatory and antioxidant agents.

Despite these promising results, challenges remain in the translation of Benzenamine, N-cyclopentyl-4-methoxy- from the laboratory to clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic profile while retaining its biological activity. These modifications include the introduction of additional functional groups and the exploration of prodrug strategies.

Looking ahead, the future of Benzenamine, N-cyclopentyl-4-methoxy- research appears bright, with several ongoing studies aimed at elucidating its mechanism of action and expanding its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable drug candidates. Furthermore, advancements in computational modeling and high-throughput screening technologies are likely to provide deeper insights into its structure-activity relationships.

In conclusion, Benzenamine, N-cyclopentyl-4-methoxy- (CAS: 183496-95-9) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique structural and pharmacological properties offer numerous opportunities for drug discovery and development. As research continues to uncover its full potential, this compound may soon emerge as a key player in the treatment of various diseases, underscoring the importance of sustained investment in its study.

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